BenchChemオンラインストアへようこそ!

8-Br-PET-cGMP

cGMP signaling PKG isotype selectivity kinase activation

This membrane-permeable cGMP analog acts as a potent cGKI agonist while competitively antagonizing retinal CNG channels, enabling precise dissection of cGMP pathways. Its unique dual functionality surpasses standard analogs like 8-Br-cGMP in tissues co-expressing PKG and CNG channels. Ideal for vascular, retinal, and neuronal research. Procure with confidence for targeted signaling studies.

Molecular Formula C18H14BrN5NaO7P
Molecular Weight 546.2
CAS No. 144510-04-3
Cat. No. B1146027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Br-PET-cGMP
CAS144510-04-3
Molecular FormulaC18H14BrN5NaO7P
Molecular Weight546.2
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=O)(O1)O
InChIInChI=1S/C18H15BrN5O7P/c19-17-21-11-14(24(17)16-12(25)13-10(30-16)7-29-32(27,28)31-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,28)/t10-,12-,13-,16-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Br-PET-cGMP Sodium Salt (CAS 144510-04-3) Procurement Guide: A Cell-Permeable cGKI Agonist with Differentiated Isotype Selectivity


8-Br-PET-cGMP sodium salt (CAS 144510-04-3) is a cell-permeable, hydrolysis-resistant analog of cyclic guanosine monophosphate (cGMP) . It acts as a selective agonist of cGMP-dependent protein kinase type I (cGKI/PKG I), promoting its dimerization and catalytic activation by binding to the regulatory domain [1]. This compound serves as a critical tool for dissecting cGMP/PKG signaling pathways in cardiovascular, neuronal, and smooth muscle research, distinguished from other cGMP analogs by its unique isotype preference and dual functional profile in certain channel contexts.

Why Generic cGMP Analog Substitution Fails: Critical Differentiators for 8-Br-PET-cGMP Sodium Salt Procurement


Procuring a generic cGMP analog like 8-Br-cGMP or 8-pCPT-cGMP instead of 8-Br-PET-cGMP sodium salt can lead to significant experimental misinterpretation. Unlike these alternatives, 8-Br-PET-cGMP demonstrates preferential selectivity for PKG I over PKG II, which is crucial for studies requiring isotype-specific pathway analysis [1]. Furthermore, its unique behavior as a partial agonist at rod CNG channels (IC50 = 64 μM) contrasts with the pure antagonism of its Rp-isomer or the broader activation profile of 8-pCPT-cGMP, underscoring that these analogs are not functionally interchangeable for discerning between kinase- and channel-mediated cGMP effects [2].

8-Br-PET-cGMP Sodium Salt Quantitative Evidence Guide: Head-to-Head Comparative Data for Procurement Decisions


8-Br-PET-cGMP Preferentially Activates PKG I Over PKG II, in Contrast to 8-pCPT-cGMP

Affinity and activation measurements demonstrate that PET-cGMP is most selective for PKG I, whereas 8-pCPT-cGMP is most selective for PKG II [1]. This differential isotype preference is critical for experimental design when dissecting the distinct physiological roles of PKG I and II.

cGMP signaling PKG isotype selectivity kinase activation

8-Br-PET-cGMP Acts as a Weak Partial Agonist and Antagonist at Rod CNG Channels (IC50 = 64 μM)

On expressed rat rod cyclic nucleotide-gated (CNG) channels, 8-Br-PET-cGMP behaves as a very weak partial agonist at high concentrations and an antagonist (IC50 = 64 μM) at lower concentrations when coapplied with cGMP [1]. This contrasts with its Sp-isomer, Sp-8-Br-PET-cGMPS, which acts as a potent PKG agonist and a competitive antagonist of the channel (IC50 = 105 μM).

ion channels CNG channels pharmacology

Rp-8-Br-PET-cGMPS (a Related Isomer) Exhibits High Selectivity for cGKI/II Over PKA and CNG Channels

The Rp-isomer, Rp-8-Br-PET-cGMPS, is a potent inhibitor of cGKI and cGKII (Ki = 35 nM and 30 nM, respectively) . Crucially, it is significantly less potent at inhibiting protein kinase A (PKA) (Ki = 11 μM) and cGMP-induced activation of CNG channels (IC50 = 25 μM). This level of selectivity is a key differentiator from less selective inhibitors.

PKG inhibitor kinase selectivity cGMP signaling

8-Br-PET-cGMP Demonstrates Functional Differentiation in Smooth Muscle Relaxation Pathways

In ovine pulmonary arteries, relaxation induced by 8-BrcGMP (a related analog) was specifically inhibited by Rp-8-Br-PET-cGMPS, a PKG inhibitor, but not by a PKA inhibitor [1]. This confirms that the PET-cGMP scaffold is critical for isolating PKG-mediated vasodilation from PKA-mediated effects, a distinction that may be less clear with other cGMP analogs.

vascular smooth muscle vasodilation PKG

Optimal Research Applications for 8-Br-PET-cGMP Sodium Salt Based on Quantitative Differentiation


Dissecting PKG I vs. PKG II Signaling in Cardiovascular Research

Researchers investigating the specific roles of PKG I in vascular smooth muscle relaxation, cardiac hypertrophy, or platelet aggregation should use 8-Br-PET-cGMP due to its documented preferential selectivity for PKG I over PKG II [1]. This avoids the confounding activation of PKG II that would occur with the alternative analog, 8-pCPT-cGMP, ensuring data accurately reflect PKG I-specific functions.

Discriminating PKG-Mediated from CNG Channel-Mediated cGMP Effects in Neuronal Studies

In neurobiological experiments exploring cGMP's role in synaptic plasticity or sensory transduction, 8-Br-PET-cGMP's unique dual profile—acting as a weak partial agonist and antagonist at rod CNG channels (IC50 = 64 μM) [1]—makes it an invaluable tool for distinguishing between effects mediated by PKG and those mediated by cGMP-gated ion channels. This is a key advantage over Sp-8-Br-PET-cGMPS, which is a pure antagonist of these channels.

Isolating PKG-Specific Pathways in Smooth Muscle Cell Growth and Vasodilation Assays

For studies examining PKG-dependent regulation of smooth muscle cell proliferation or vasorelaxation, 8-Br-PET-cGMP provides a critical advantage. As demonstrated in vascular smooth muscle, its derivative (Rp-8-Br-PET-cGMPS) specifically blocks PKG-mediated relaxation without affecting PKA pathways [1]. This specificity ensures that observed effects can be confidently attributed to PKG signaling, unlike experiments relying on less selective cGMP analogs that may inadvertently activate PKA.

Pharmacological Tool for cGMP Signaling Pathway Validation in Drug Discovery

In drug discovery programs targeting the NO-cGMP-PKG axis for cardiovascular or inflammatory diseases, 8-Br-PET-cGMP serves as a well-characterized reference agonist. Its defined isotype selectivity for PKG I [1] and its distinct pharmacological fingerprint at CNG channels [2] make it a superior positive control for validating assay specificity and benchmarking novel compound activity against a known, quantifiably differentiated standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Br-PET-cGMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.